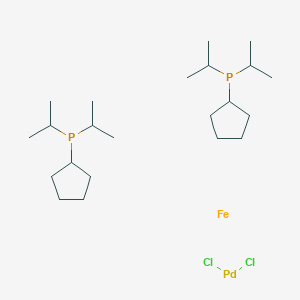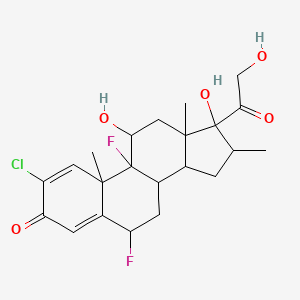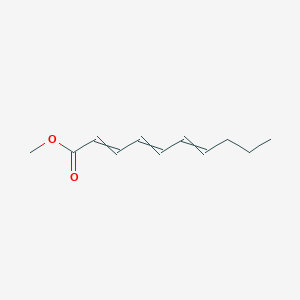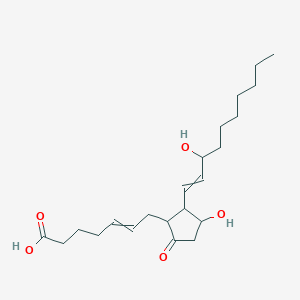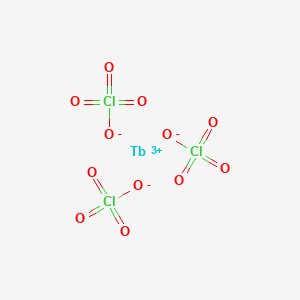
Terbium(3+);triperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Terbium(3+);triperchlorate can be synthesized by reacting terbium(III,IV) oxide (Tb₄O₇) with perchloric acid (HClO₄). The reaction proceeds as follows : [ \text{Tb}_4\text{O}_7 + 12 \text{HClO}_4 \rightarrow 4 \text{Tb(ClO}_4)_3 + 6 \text{H}_2\text{O} + 3 \text{O}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of terbium oxide with perchloric acid under specific temperature and pressure conditions to ensure complete conversion and high purity of the product .
化学反応の分析
Types of Reactions: Terbium(3+);triperchlorate undergoes various chemical reactions, including:
Complexation: It forms complexes with ligands such as alanine, where the carboxylate portion of alanine bridges between two terbium atoms.
Substitution: this compound can react with other anions or ligands to form new compounds.
Common Reagents and Conditions:
Complexation Reactions: Typically involve ligands like alanine, 1,10-phenanthroline, and ascorbic acid under aqueous conditions.
Substitution Reactions: Often carried out in aqueous or organic solvents with appropriate ligands.
Major Products:
Terbium-Alanine Complexes: Formed by the reaction with alanine.
Terbium-Phenanthroline Complexes: Formed by the reaction with 1,10-phenanthroline.
科学的研究の応用
Terbium(3+);triperchlorate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing terbium-containing metal-organic frameworks and other complexes.
Biology and Medicine: Employed as a fluorescent probe for molecular detection of biologically active substances like ascorbic acid.
Industry: Utilized in the production of luminescent materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of terbium(3+);triperchlorate primarily involves its ability to form complexes with various ligands. These complexes exhibit unique photophysical properties, such as fluorescence, which are utilized in molecular detection and imaging applications . The terbium ion (Tb³⁺) acts as a central metal ion, coordinating with ligands to form stable complexes that can be used in various analytical techniques .
類似化合物との比較
Terbium(III) Chloride (TbCl₃): Another terbium salt used in similar applications but with different anionic properties.
Terbium(III) Nitrate (Tb(NO₃)₃): Used in the synthesis of terbium complexes and has different solubility and reactivity compared to terbium(3+);triperchlorate.
Uniqueness: this compound is unique due to its perchlorate anions, which are non-coordinating and allow for the formation of a wide range of terbium complexes. This property makes it particularly useful in the synthesis of luminescent materials and as a fluorescent probe in biological and chemical research .
特性
分子式 |
Cl3O12Tb |
|---|---|
分子量 |
457.27 g/mol |
IUPAC名 |
terbium(3+);triperchlorate |
InChI |
InChI=1S/3ClHO4.Tb/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
InChIキー |
CPANODKLKVNZBE-UHFFFAOYSA-K |
正規SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


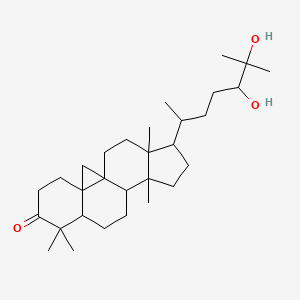
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13394911.png)
![Sodium;9-[4-[3,8-dihydroxy-2-(3-hydroxybutan-2-yl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13394915.png)
![N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide](/img/structure/B13394918.png)
![N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B13394921.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
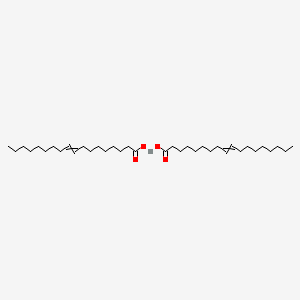
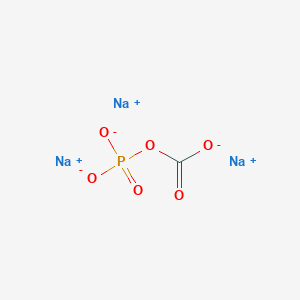
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)

